

Application Notes and Protocols for Arsenide Phosphide-Based Laser Diodes

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Compound of Interest		
Compound Name:	ARSENIC PHOSPHIDE	
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This document provides detailed application notes and protocols for the use of arsenide phosphide materials, specifically Indium Gallium Arsenide Phosphide (InGaAsP) and Gallium Arsenide Phosphide (GaAsP), in the fabrication of semiconductor laser diodes. While the binary compound **Arsenic Phosphide** (AsP) is not commonly used, these ternary and quaternary alloys are critical materials in optoelectronics.

Introduction to Arsenide Phosphide Materials in Laser Diodes

InGaAsP and GaAsP are III-V semiconductor compounds that offer a tunable bandgap, making them highly suitable for producing laser light at various wavelengths.[1] By precisely controlling the elemental composition, the emission wavelength can be engineered for specific applications.

- Indium Gallium Arsenide Phosphide (InGaAsP): Typically grown on Indium Phosphide (InP) substrates, InGaAsP is a cornerstone for fiber optic communications, emitting light in the near-infrared spectrum, particularly at the 1.3 μm and 1.55 μm wavelengths where optical fibers have minimal dispersion and loss.[2]
- Gallium Arsenide Phosphide (GaAsP): Generally grown on Gallium Arsenide (GaAs)
 substrates, GaAsP is used for visible light-emitting diodes (LEDs) and laser diodes, primarily



in the red to yellow portion of the visible spectrum.[1]

These materials are valued for their direct bandgap, which allows for efficient radiative recombination of electrons and holes, a fundamental process for light emission in semiconductor lasers.

Quantitative Data: Material Properties and Device Performance

The following tables summarize key quantitative data for InGaAsP and GaAsP materials and laser diodes fabricated from them.

Table 1: Material Properties of InxGa1-xAsyP1-y Lattice-Matched to InP

Parameter	Value/Range	Reference
Lattice Constant	5.869 Å	[3]
Bandgap Energy (Eg)	0.75 - 1.35 eV	[3][4]
Eg(y) Empirical Formula	1.35 - 0.72y + 0.12y ² (eV)	[4]
Refractive Index (at 1.55 μm)	~3.3 - 3.6	[5]
Conduction Band Effective Mass	0.04 - 0.08 m _o	[3]
Light-Hole Effective Mass	0.02 - 0.12 m ₀	[3]

Table 2: Performance Characteristics of InGaAsP/InP Fabry-Perot Laser Diodes



Parameter	Typical Value	Conditions	Reference
Emission Wavelength	1300 nm / 1550 nm	Room Temperature	[2]
Threshold Current Density	0.5 - 1.5 kA/cm²	Room Temperature, CW	[6]
Threshold Current	30 - 35 mA	Room Temperature, BH structure	[7]
Maximum Output Power (Single Facet)	20 - 200 mW	Room Temperature, CW	[6][7]
Characteristic Temperature (T ₀)	48 - 60 K	-	[7]
Mean-Time-To-Failure (MTTF)	> 2 x 10 ⁶ hours	Room Temperature	[8]

Table 3: Properties and Performance of GaAsP/GaAs LEDs and Laser Diodes

Parameter	Typical Value	Conditions	Reference
Emission Wavelength	630 - 650 nm (Red)	Room Temperature	[1]
587 - 592 nm (Yellow)	Room Temperature	[1]	
568 - 573 nm (Yellow- Green)	Room Temperature	[1]	
Forward Voltage (LED)	~2.0 V	-	-
Luminous Intensity (LED)	Varies with design	-	
Threshold Current Density (Laser)	Higher than InGaAsP lasers	Room Temperature	_

Experimental Protocols



This section details the protocols for the fabrication of a ridge waveguide InGaAsP/InP laser diode, a common device structure.

Epitaxial Growth via MOCVD

The laser heterostructure is grown on an n-type InP substrate using Metal-Organic Chemical Vapor Deposition (MOCVD).

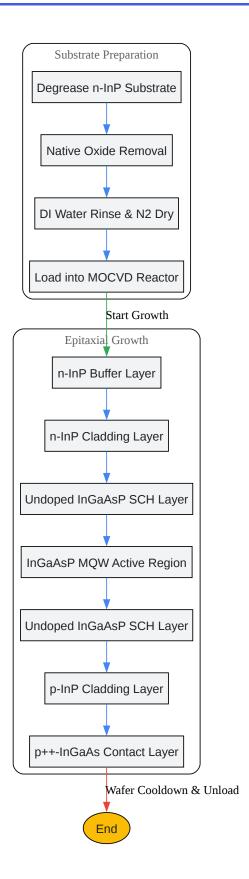
Protocol for MOCVD Growth of a 1550 nm InGaAsP MQW Laser Structure:

- Substrate Preparation:
 - Start with a (100)-oriented, n-doped (Sulfur or Tin) InP substrate.
 - Degrease the substrate using a sequence of solvents (e.g., acetone, methanol, isopropanol) in an ultrasonic bath.
 - Perform a native oxide removal using a dilute acid solution (e.g., H₂SO₄:H₂O₂:H₂O or HCl:H₂O).
 - Rinse with deionized (DI) water and dry with nitrogen gas.
 - Load the substrate into the MOCVD reactor.
- MOCVD Growth Parameters:
 - Precursors:
 - Group III: Trimethylindium (TMIn), Trimethylgallium (TMGa)
 - Group V: Arsine (AsH₃), Phosphine (PH₃)
 - n-dopant: Silane (SiH₄)
 - p-dopant: Dimethylzinc (DMZn)
 - Carrier Gas: Hydrogen (H₂)
 - Reactor Pressure: 50 200 mbar

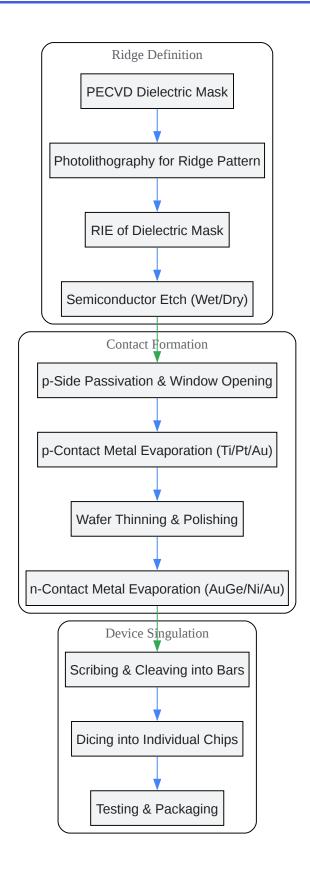


- Growth Temperature: 600 680 °C (this can vary for different layers)
- V/III Ratio: Typically between 50 and 200 (adjust to optimize material quality)
- Layer Structure (in order of growth):
 - n-InP Buffer Layer: ~500 nm, Si-doped.
 - n-InP Cladding Layer: 1.5 2.0 μm, Si-doped.
 - Undoped InGaAsP Waveguide (SCH) Layer: ~100 nm, lattice-matched.
 - Multi-Quantum Well (MQW) Active Region:
 - Wells: 3-7 layers of compressively strained InGaAsP, ~5 nm thick each.
 - Barriers: 4-8 layers of tensile strained InGaAsP, ~10 nm thick each.
 - Undoped InGaAsP Waveguide (SCH) Layer: ~100 nm, lattice-matched.
 - p-InP Cladding Layer: 1.5 2.0 μm, Zn-doped.
 - p++-InGaAs Contact Layer: ~200 nm, heavily Zn-doped (for good ohmic contact).









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